Thiazol-2-ol

説明

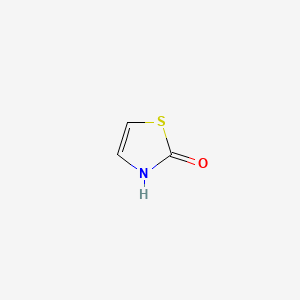

Structure

3D Structure

特性

IUPAC Name |

3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWWCTHQXBMHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459322 | |

| Record name | Thiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82358-07-4, 6039-97-0 | |

| Record name | Thiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3-thiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Thiazol 2 Ol and Its Derivatives

Established Synthetic Routes to Thiazol-2-ol Core Structures

The construction of the this compound ring system has been accomplished through several established methods. These routes often involve the reaction of key building blocks that provide the necessary sulfur and nitrogen atoms for the heterocyclic core.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of thiazole (B1198619) derivatives. bepls.com The Hantzsch thiazole synthesis is a prominent example, typically involving the reaction of α-haloketones with thioamides or thioureas. tandfonline.comwikipedia.orgscribd.com This method, while effective, can have drawbacks such as low yields and long reaction times under drastic conditions. tandfonline.com

Another common condensation approach involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with thiazol-2-amine in the presence of an acid catalyst to yield Schiff base derivatives. vulcanchem.com Microwave-assisted versions of these reactions have been shown to significantly reduce reaction times while maintaining high yields. vulcanchem.com For instance, the reaction of α-haloketones, thiourea (B124793), and substituted acetophenones in polyethylene (B3416737) glycol-400 (PEG-400) provides an efficient and greener route to thiazole derivatives. tandfonline.com

The synthesis of 1-[aryl-(thiazol-2-ylamino)-methyl]-naphthalen-2-ol derivatives can be achieved through a one-pot, multi-component condensation of 2-naphthol, aromatic aldehydes, and 2-aminothiazole (B372263). researchgate.net

Table 1: Examples of Condensation Reactions for Thiazole Synthesis

| Reactants | Catalyst/Solvent | Product | Key Features | Reference |

| α-haloketones, thioureas/thioamides | Various | Thiazole derivatives | Classical Hantzsch synthesis; can have low yields and long reaction times. | tandfonline.comwikipedia.orgscribd.com |

| 2-hydroxy-1-naphthaldehyde, thiazol-2-amine | Acid catalyst, Ethanol (B145695) | Schiff base derivatives | Microwave assistance reduces reaction time. | vulcanchem.com |

| α-haloketone, thiourea, substituted acetophenones | PEG-400 | Thiazole derivatives | Green and efficient method. | tandfonline.com |

| 2-naphthol, aromatic aldehydes, 2-aminothiazole | Porcine pancreatic lipase (B570770) | 1-[aryl-(thiazol-2-ylamino)-methyl]-naphthalen-2-ol | Biocatalysis, mild conditions. | researchgate.net |

Multi-step Synthetic Approaches to Functionalized this compound Derivatives

The synthesis of more complex and functionalized this compound derivatives often requires multi-step reaction sequences. These approaches allow for the introduction of various substituents and the construction of more elaborate molecular architectures.

For example, novel thiazole pyrimidine (B1678525) derivatives have been synthesized through the initial cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride, followed by subsequent reaction steps. mdpi.com Similarly, thiazole-based chalcones are prepared via a Claisen-Schmidt condensation, with the resulting products undergoing further reactions to yield the final compounds. mdpi.com

Another multi-step strategy involves the synthesis of 1,3-thiazole compounds starting with a condensation between ketones and thiosemicarbazides, followed by cyclization of the intermediate thiosemicarbazones with halogen-bearing acetophenones. mdpi.com The synthesis of 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol is achieved through the arylation of acrolein, followed by diazotization and diazocoupling with 2-naphthol. researchgate.net

Continuous-flow chemistry has also been employed for the multi-step synthesis of heterocycles like 5-(thiazol-2-yl)-4,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives, utilizing microfluidic chips to mediate specific transformations in sequence. rsc.org Furthermore, benzo[d]this compound can serve as a starting material for the synthesis of various derivatives through nucleophilic substitution reactions to introduce alkyl or benzyl (B1604629) groups. nih.gov More complex derivatives can be obtained through a two-step process involving the synthesis of an intermediate like 2-(2-bromoethoxy)benzo[d]thiazole, which then reacts with substituted phenols. nih.gov

Table 2: Overview of Multi-step Syntheses for Functionalized Thiazoles

| Starting Materials | Key Intermediates/Reactions | Final Product Class | Reference |

| 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides, trifluoroacetic anhydride | Cyclization | Thiazole pyrimidine derivatives | mdpi.com |

| Ketones, thiosemicarbazides, halogen-bearing acetophenones | Condensation, cyclization | 1,3-thiazole derivatives | mdpi.com |

| Acrolein, 2-naphthol | Arylation, diazotization, diazocoupling | 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol | researchgate.net |

| Benzo[d]this compound, alkyl/benzyl halides or 1,2-dibromoethane (B42909) and phenols | Nucleophilic substitution | Alkylated/benzylated benzo[d]this compound derivatives | nih.gov |

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to this compound and its derivatives with improved efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts have been successfully employed.

In recent years, nanocatalysts have gained significant attention due to their high surface area-to-volume ratio and unique catalytic properties, which often lead to enhanced reaction rates and yields. nanochemres.org They are also often recyclable, contributing to greener synthetic protocols. nanochemres.orgsci-hub.se

Several types of nanocatalysts have been utilized in thiazole synthesis:

H3PW12O40-amino-functionalized CdFe12O19@SiO2 nanocomposite has been used for the synthesis of thiazole-2(3H)-thiones. nanochemres.org

Copper oxide nanoparticles (CuONPs) dispersed on titanium dioxide (TiO2) have catalyzed the one-pot, three-component synthesis of hydrazinyl thiazoles in water at room temperature. sci-hub.se

Rust-derived Fe2O3 nanoparticles (Nano-Fe2O3) have also been employed for the green synthesis of hydrazinyl thiazoles in water. sci-hub.se

Calcium-Zincate (CaZnO2) nanoparticles have been shown to be an effective and reusable catalyst for the synthesis of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives. tandfonline.comtandfonline.com

A multifunctional ionic liquid nanocatalyst based on zeolite-Y with 4-methylpyridinium chloride and calcium ions (Ca/4-MePy-IL@ZY-Fe3O4) has been developed for the one-pot synthesis of 2-aminothiazoles. rsc.org

Magnetic Cellulose/Fe3O4/Co3O4 nanocomposite has been used as a recyclable catalyst for the synthesis of 1-((benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol derivatives. orgchemres.org

Both homogeneous and heterogeneous catalysis have proven effective in the synthesis of the 1,3-thiazole ring. tandfonline.com Homogeneous catalysts offer excellent control over reaction conditions, while heterogeneous catalysts are advantageous due to their ease of separation and reusability. nanochemres.orgtandfonline.com

Examples of catalytic systems include:

Silica supported tungstosilisic acid has been used as a reusable heterogeneous catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.commdpi.com

Asparagine-functionalized Al2O3 nanoparticles have served as a heterogeneous organocatalyst in the one-pot condensation of methyl carbonyls and thiourea to form 2-amino thiazoles. tandfonline.com

Porcine pancreatic lipase (PPL) , a biocatalyst, has been used for the synthesis of 1-[aryl-(thiazol-2-ylamino)-methyl]-naphthalen-2-ol derivatives under mild conditions. researchgate.net

DABCO (1,4-diazabicyclo[2.2.2]octane) , a hindered base, has been employed as an eco-friendly catalyst for the synthesis of thiazole derivatives containing a benzofuran (B130515) moiety. bepls.com

Novel Synthetic Approaches and Mechanistic Insights

Research continues to uncover novel methods and a deeper understanding of the reaction mechanisms involved in this compound synthesis.

A Brønsted acid-promoted, metal-free synthesis of thiazoles has been developed using elemental sulfur as the sulfur source. rsc.org This method allows for the selective formation of one C-N and multiple C-S bonds in a single pot. rsc.org

Mechanistic studies have provided insights into the formation of thiazole derivatives. For instance, the catalytic mechanism for the synthesis of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole using CaZnO2 nanoparticles is proposed to involve the Lewis acid activation of the aldehyde, followed by nucleophilic attack by the amine and subsequent cyclization with the thiol. tandfonline.com

Computational studies have also been employed to understand the mechanistic aspects of reactions, such as the addition of thiols to Michael acceptors, which is a key C-S bond-forming reaction. researchgate.net These studies help in rationalizing experimentally observed reactivity and stereochemical outcomes. researchgate.net

One-Pot Synthetic Strategies for this compound Analogues

One-pot multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, offering efficiency, atom economy, and reduced waste. Several one-pot strategies have been developed for the synthesis of this compound analogues, primarily focusing on the thiazol-2-imine and 2-aminothiazole cores, which are structurally related to this compound.

A notable one-pot, four-step process facilitates the synthesis of thiazol-2(3H)-imine derivatives. researchgate.netekb.eg This method involves the initial bromination of an α-active methylene (B1212753) ketone, followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with a primary amine, all performed in a single reaction vessel. researchgate.netekb.eg This approach avoids the need for extraction and chromatographic purification of intermediates. researchgate.netekb.eg

Another efficient one-pot procedure synthesizes thiazol-2-imine derivatives through the reaction of primary amines, phenylisothiocyanate, and α-chloroacetaldehyde. nih.gov This reaction is conducted in ethanol, utilizing a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) and potassium iodide. nih.gov The optimization of reaction conditions, including solvent and base, was crucial for achieving high yields. nih.gov

Researchers have also developed one-pot syntheses for more complex structures incorporating the thiazole ring. For instance, a series of 2-(thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized via a one-pot multicomponent cyclocondensation of a ketoacid, thiosemicarbazide, and phenacyl bromide, catalyzed by Montmorillonite KSF clay in ethanol. tandfonline.com Similarly, novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives have been prepared in a one-pot, three-component reaction. nih.gov

The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, has been adapted for one-pot procedures. A green and efficient one-pot, multi-component synthesis of new Hantzsch thiazole derivatives involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes. researchgate.netmdpi.com This reaction is catalyzed by silica-supported tungstosilisic acid and can be performed under conventional heating or ultrasonic irradiation. researchgate.netmdpi.com

Table 1: Examples of One-Pot Syntheses for this compound Analogues

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| α-Active methylene ketone, N-bromosuccinimide, Potassium thiocyanate, Primary amine | Benzoyl peroxide | Thiazol-2(3H)-imine derivatives | researchgate.netekb.eg |

| Primary amine, Phenylisothiocyanate, α-Chloroacetaldehyde | DABCO, Potassium iodide | Thiazol-2-imine derivatives | nih.gov |

| Ketoacid, Thiosemicarbazide, Phenacyl bromide | Montmorillonite KSF | 2-(Thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives | tandfonline.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid | Hantzsch thiazole derivatives | researchgate.netmdpi.com |

| 3-(2-bromoacetyl)-2H-chromen-2-one, Thiosemicarbazide, Carboxylic acids | Phosphorous oxychloride | Thiazolo[2,3-c] nih.govresearchgate.netbepls.comtriazol-5-yl)-2H-chromen-2-one derivatives | niscpr.res.in |

Mechanistic Elucidation of this compound Forming Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of thiazoles, including this compound derivatives, often proceeds through well-established pathways like the Hantzsch synthesis.

In the Hantzsch synthesis of thiazole derivatives from 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one and thiourea, a plausible mechanism has been proposed. The reaction is believed to initiate with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl compound, forming an intermediate. This is followed by an intramolecular cyclization via the attack of a nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the thiazole ring. mdpi.com To gain insight into this mechanism, a stepwise reaction was studied, where the intermediate was prepared by the cyclocondensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea. mdpi.com The subsequent reaction of this isolated intermediate with an aldehyde confirmed the proposed pathway. mdpi.com

The formation of thiazol-2(3H)-imines from α-active methylene ketones involves a surprising mechanistic pathway. It was discovered that the reaction of 3-thiocyanoacetylacetone with benzylamine (B48309) yielded N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide, rather than the expected dihydrothiazole derivative. ekb.egekb.eg This outcome, confirmed by X-ray crystallography, suggests a mechanism involving the formation of a thiazolidine (B150603) ring that does not undergo subsequent dehydration to the aromatic thiazole. ekb.egekb.eg

Computational studies using Density Functional Theory (DFT) have also been employed to elucidate the mechanisms of thiazole formation. For example, in the oxidative cyclization of N,N'-diphenylthioureas to form 2-(N-arylamino)benzothiazoles, DFT calculations helped to understand the C-S bond formation process. researchgate.net Similar studies on the reaction of N-substituted-N'-benzoylthioureas revealed that the electronic nature of substituents dictates the reaction outcome, leading to either decomposition or the formation of different heterocyclic products like benzoxazoles instead of the expected benzothiazoles. researchgate.net

Stereoselective and Chemoselective Syntheses of this compound Derivatives

The development of stereoselective and chemoselective methods is a significant goal in modern organic synthesis, allowing for the precise construction of complex molecules.

A notable example of a chemoselective synthesis involves the reaction of pent-1-en-4-yn-3-ol derivatives with thioamides in the presence of a calcium catalyst, Ca(OTf)₂. This reaction selectively involves the alkyne group over the alkene group to form functionalized thiazoles. acs.org This method is efficient and high-yielding, and interestingly, it exhibits time-dependent formation of kinetic and thermodynamic products, with the spectral data indicating the stereoselective formation of the Z-olefin isomer. acs.org

Regio- and stereoselective synthesis of thiazoline (B8809763) derivatives has been achieved through the thioketene-induced ring expansion of aziridines. rsc.org This metal-free approach yields 4-alkylthiazolines stereospecifically from 2-alkylaziridines and 5-arylthiazolines stereoselectively from 2-arylaziridines. rsc.org The mechanism involves the nucleophilic addition of the aziridine (B145994) to a thioketene, followed by either an intramolecular substitution or a tandem ring cleavage and formation. rsc.org

Furthermore, the synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved with chemoselectivity using a microwave-assisted three-component reaction in water. nih.gov The molar ratios of the reactants (malononitrile, aromatic aldehydes, and 2-mercaptoacetic acid) were critical in directing the chemoselective outcome of the reaction. nih.gov

Table 2: Stereoselective and Chemoselective Syntheses

| Reactants | Catalyst/Conditions | Product Type | Selectivity | Reference |

| Pent-1-en-4-yn-3-ol derivatives, Thioamides | Ca(OTf)₂, Toluene, 120 °C | Functionalized thiazoles | Chemoselective (alkyne over alkene), Stereoselective (Z-olefin) | acs.org |

| Aziridines, 1,2,3-Thiadiazoles (Thioketene precursors) | Base, Metal-free | Thiazoline derivatives | Regio- and Stereoselective | rsc.org |

| Malononitrile, Aromatic aldehydes, 2-Mercaptoacetic acid | Microwave irradiation, Water | Thiazolo[3,2-a]pyridine derivatives | Chemoselective | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Significant efforts have been made to develop environmentally benign synthetic routes for thiazole derivatives. bepls.com

Key green chemistry approaches applied to thiazole synthesis include:

Multi-component one-pot reactions: These reactions improve efficiency and reduce waste by combining multiple steps into a single operation. bepls.com

Use of green catalysts: Recyclable and non-toxic catalysts, such as silica-supported tungstosilisic acid and chitosan-based hydrogels, have been employed. researchgate.netmdpi.commdpi.com For example, a chitosan-MgO nanocomposite has been used as a green, recyclable catalyst for the synthesis of 2,4-disubstituted thiazoles. researchgate.net

Green solvents: Water and polyethylene glycol (PEG) have been used as environmentally friendly reaction media, replacing hazardous organic solvents. researchgate.netbepls.com An improved protocol for synthesizing 2,4-disubstituted thiazoles uses a mixture of ethanol and water. researchgate.net

Solvent-free conditions: The Hantzsch condensation of 2-bromoacetophenones with thiourea has been successfully performed under solvent-free conditions, leading to a fast, eco-friendly synthesis of 2-aminothiazoles. organic-chemistry.org

Alternative energy sources: Microwave irradiation and ultrasound have been utilized to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.combepls.comdergipark.org.tr

For instance, an efficient and green method for synthesizing new substituted Hantzsch thiazole derivatives was developed using a silica-supported tungstosilisic acid catalyst, which is recoverable and reusable. researchgate.net This reaction can be carried out under conventional heating or with ultrasonic irradiation. researchgate.net Another example is the synthesis of thiazole derivatives using an industrial waste salt (a mixture of NaCl and NaBr) for ring cyclization in water, making the process cost-effective and environmentally friendly. ripublication.com

Tautomerism in Thiazol 2 Ol Systems

Fundamental Principles of Thiol-Thione Tautomerism in Heterocyclic Compounds

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers. In heterocyclic compounds containing a thiol (-SH) or hydroxyl (-OH) group adjacent to a ring nitrogen, prototropic tautomerism is a key characteristic. For thiazol-2-ol, this manifests as an equilibrium between the 'ol' (or enol/lactim) form and the 'one' (or keto/lactam) form, thiazol-2(3H)-one.

Several factors govern the stability and predominance of one tautomer over another:

Aromaticity: The aromatic character of the heterocyclic ring can significantly influence which tautomer is more stable. The tautomeric form that possesses greater aromatic stabilization is generally favored.

Solvent Effects: The polarity of the solvent plays a critical role. Polar solvents can stabilize the more polar tautomer through intermolecular interactions like hydrogen bonding. academicjournals.org For instance, in many keto-enol systems, the keto form is favored in polar solvents, while the enol form may be more prevalent in non-polar environments. mdpi.comnih.gov

Intramolecular Hydrogen Bonding: The potential for forming stable intramolecular hydrogen bonds can favor a specific tautomeric form.

Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the heterocyclic ring can alter the electron density and influence the acidity of the migrating proton, thereby shifting the equilibrium.

In many five-membered heterocyclic systems, including those related to thiazoles, the thione or keto form is often found to be the more stable tautomer in the gas phase and in various solutions. jocpr.comnih.gov

Spectroscopic Analysis of this compound Tautomeric Forms

Spectroscopic techniques are indispensable for identifying and quantifying the different tautomers present in a sample.

UV-Vis Spectroscopy in Tautomeric Equilibrium Determination

UV-Visible spectroscopy is a powerful tool for investigating tautomeric equilibria because different tautomers, having distinct electronic structures, typically exhibit different absorption maxima (λmax). grafiati.com The azo-hydrazone tautomerism, which is analogous to the keto-enol type, has been effectively studied using this method by monitoring spectral changes under varying pH conditions. nih.govrsc.org

By analyzing the UV-Vis spectra in solvents of varying polarities, one can observe shifts in the equilibrium. An increase in the intensity of an absorption band corresponding to one tautomer at the expense of another indicates a shift in the equilibrium position. researchgate.net For example, in studies of related heterocyclic systems, the keto form is often favored in polar aprotic solvents, while the enol form is more dominant in non-polar solvents. mdpi.comnih.gov This solvent-dependent shift is a key indicator of tautomerism at play.

NMR Spectroscopy (¹H-NMR, ¹³C-NMR) for Tautomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the structural elucidation of tautomers. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the nuclei.

¹H-NMR Spectroscopy: In the proton NMR spectrum, the chemical shifts of protons attached to nitrogen, oxygen, or carbon atoms involved in the tautomerism will differ significantly between the forms. For the this compound system, the N-H proton of the thiazol-2(3H)-one form would appear at a characteristic chemical shift, which would be absent in the this compound form. Conversely, the O-H proton of the this compound tautomer would have its own distinct signal. The integration of these signals can provide a quantitative ratio of the tautomers in solution. mdpi.comnih.gov

¹³C-NMR Spectroscopy: The carbon chemical shifts are also highly sensitive to the tautomeric form. The C=O carbon of the thiazol-2(3H)-one form will have a characteristic resonance in the downfield region (typically >160 ppm), while the C-O carbon of the this compound form will appear at a different, generally more upfield, chemical shift. mdpi.comnih.gov The presence of distinct signals for key carbon atoms provides strong evidence for the existence of both tautomers. researchgate.net

Interactive Table: Representative ¹³C-NMR Chemical Shifts for Keto-Enol Tautomers in a Heterocyclic System. researchgate.net

| Tautomeric Form | Key Carbon Atom | Representative Chemical Shift (δ, ppm) |

| Keto Form | C=O (Ketonic Carbon) | ~204.5 |

| Enol Form | C=C-OH (Enolic Carbon) | ~155.5 |

Infrared and Raman Spectroscopy in Tautomeric Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, can effectively distinguish between tautomeric forms by identifying their characteristic functional group vibrations. nih.govelsevierpure.com

Infrared (IR) Spectroscopy: For the this compound system, the IR spectrum of the thiazol-2(3H)-one (keto) form would be characterized by a strong absorption band for the C=O stretching vibration, typically in the range of 1650-1710 cm⁻¹. mdpi.com It would also show an N-H stretching band. The this compound (enol) form, on the other hand, would lack the C=O stretch but would exhibit a broad O-H stretching band and a C=N stretching vibration. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=S and C=N stretching vibrations, which are active in Raman, are particularly useful for studying thiol-thione and related tautomerisms. nih.govelsevierpure.com By comparing the experimental Raman spectra with theoretical spectra calculated for each tautomer, researchers can identify the predominant form in a given state. researchgate.net For example, in the study of 2-aminothiazole (B372263), a related molecule, comparison of experimental and calculated Raman spectra indicated that the amino tautomer was the main configuration in solution. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for Keto-Enol Tautomers in a Heterocyclic System. mdpi.com

| Tautomeric Form | Functional Group | Characteristic Absorption Region (cm⁻¹) |

| Keto Form | C=O Stretch | 1707–1655 |

| Enol Form | O-H Stretch | 3436–3255 (broad) |

Computational Chemistry Approaches to this compound Tautomerism

Computational methods, particularly those based on quantum mechanics, have become essential tools for studying tautomerism. They allow for the calculation of the relative stabilities of tautomers, the energy barriers for their interconversion, and the simulation of spectroscopic properties. nih.gov

Density Functional Theory (DFT) Calculations for Tautomer Stability and Interconversion

Density Functional Theory (DFT) is a widely used computational method for investigating tautomeric systems due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations can provide deep insights into the tautomerism of this compound.

Tautomer Stability: By optimizing the geometries of the this compound and thiazol-2(3H)-one tautomers and calculating their electronic energies, DFT can predict which tautomer is more stable in the gas phase. nih.gov Studies on analogous heterocyclic systems have often shown that the keto/thione form is energetically favored over the enol/thiol form in the gas phase. academicjournals.orgnih.gov

Solvent Effects: The influence of solvents can be modeled using approaches like the Polarizable Continuum Model (PCM). academicjournals.orgresearchgate.net These calculations often reveal that solute-solvent interactions can significantly alter the relative stabilities. For instance, DFT calculations on a thiazole (B1198619) derivative showed that while the enol tautomer was more stable in the gas phase, interactions with polar solvents favored the keto tautomer. academicjournals.org This is because the more polar tautomer is better stabilized by the polar solvent environment.

Interconversion Barriers: DFT can be used to locate the transition state structure for the proton transfer reaction that connects the two tautomers. The energy difference between the transition state and the tautomers provides the activation energy barrier for interconversion. academicjournals.org This information is crucial for understanding the kinetics of the tautomerization process.

Interactive Table: Example of DFT-Calculated Energy Differences (ΔE) and Tautomer Percentages in Different Media for a Thiazole Derivative. academicjournals.org

| Medium | Relative Energy (Keto vs. Enol) (kcal/mol) | Favored Tautomer | Calculated Percentage of Enol Form |

| Gas Phase | -1.14 | Enol | - |

| Chloroform (B151607) | +1.25 | Keto | 10.42% |

| DMSO | +1.70 | Keto | 4.55% |

Molecular Dynamics Simulations of Tautomeric Processes

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic nature of chemical processes, including tautomerization. This method allows for the simulation of atomic and molecular motion over time, providing insights into the mechanisms, kinetics, and thermodynamics of proton transfer events. In the context of thiazole systems, MD simulations can be employed to model the transition between tautomeric forms, such as the this compound and thiazol-2(3H)-one structures.

While specific MD simulation studies focusing solely on the tautomerization of the parent this compound compound are not extensively detailed in available literature, the methodology has been successfully applied to various thiazole and thiazolidinedione derivatives to explore their dynamic behavior and interactions. For instance, MD simulations have been used to understand the binding stability of thiazole inhibitors in protein active sites and to reveal the disruption mechanism of 2,4-thiazolidinedione (B21345) derivatives against peptide oligomers. physchemres.orgnih.gov These applications highlight the capability of MD simulations to evaluate the stability of ligands and complexes, which is crucial for understanding how molecular environments influence chemical equilibria. physchemres.orgnih.gov By simulating the system in a solvent box, these techniques can capture the influence of explicit solvent molecules on the proton transfer pathway, complementing the insights gained from quantum mechanical calculations. The approach provides a framework for observing the step-by-step process of bond breaking and formation during tautomerization and for calculating the free energy landscape of the transformation.

Influence of Solvent Effects on Tautomeric Equilibria

The equilibrium between the tautomers of this compound is highly sensitive to the surrounding environment, particularly the solvent. The choice of solvent can significantly shift the equilibrium towards one tautomer over the other by preferential stabilization. This phenomenon is primarily governed by the difference in polarity between the tautomeric forms. Generally, the keto tautomer (thiazol-2(3H)-one) is more polar than the enol tautomer (this compound). Consequently, polar solvents tend to stabilize the keto form more effectively through dipole-dipole interactions, shifting the equilibrium in its favor.

Theoretical investigations using density functional theory (DFT) and polarizable continuum models (PCM) have elucidated these solvent effects on related thiazole derivatives. academicjournals.orgacademicjournals.org For example, a study on 4-(2-thiazolylazo)-resorcinol (TAR) demonstrated that while the enol tautomer is more stable in the gas phase, the keto tautomer is preferred in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and chloroform. academicjournals.org This shift is attributed to the larger dipole moment of the keto tautomer, which leads to greater stabilization in solvents with high dielectric constants. academicjournals.org The stabilization energy is more significant in solvents with higher polarity; for instance, the stabilizing effect of DMSO (dielectric constant ε = 46.7) is greater than that of chloroform (ε = 4.9). academicjournals.org This principle is broadly applicable to the this compound system, where the more polar thiazol-2(3H)-one form is expected to be dominant in polar media. In some 1,3,4-thiadiazole (B1197879) derivatives, it was noted that in nonpolar solvents, absorption spectra were characteristic of keto tautomers, while in polar solvents the enol form was predominant. nih.gov

The following table, based on data from a theoretical study of 4-(2-thiazolylazo)-resorcinol, illustrates how solvent polarity affects the relative stability of tautomers.

| Medium | Relative Energy (kcal/mol) (Eketo - Eenol) | Favored Tautomer |

|---|---|---|

| Gas Phase | +0.74 | Enol |

| Chloroform (CHCl₃) | -1.25 | Keto |

| Dimethyl Sulfoxide (DMSO) | -1.70 | Keto |

Data derived from a DFT study on 4-(2-thiazolylazo)-resorcinol, demonstrating the general principle of solvent stabilization. academicjournals.org

Excited State Proton Transfer and Tautomerism in this compound Derivatives

Certain this compound derivatives, particularly those with an intramolecular hydrogen bond donor like a hydroxyphenyl group, can undergo a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net This process involves the transfer of a proton within the molecule upon absorption of light. The ESIPT phenomenon is a cornerstone of many fluorescent probes and organic light-emitting diodes. researchgate.net

The mechanism begins with the molecule in its ground state (S₀), typically in the enol form. Upon photoexcitation to the first excited singlet state (S₁), a significant redistribution of electron density occurs. This change strengthens the intramolecular hydrogen bond between the proton donor (the hydroxyl group) and the proton acceptor (the nitrogen atom of the thiazole ring). nih.govmdpi.com This strengthening facilitates an ultrafast, often barrierless, proton transfer, converting the excited enol form (E) into an excited keto tautomer (K). mdpi.com The resulting K* species then relaxes to the ground state via fluorescence, emitting light at a longer wavelength (lower energy) than the normal fluorescence from the E* form. This results in a characteristically large Stokes shift, which is the difference between the maxima of the absorption and emission spectra.

Computational studies on 2-(2'-hydroxyphenyl)thiazole derivatives have quantified the potential energy barriers for this process. nih.gov In the ground state (S₀), the barrier for proton transfer is high, preventing spontaneous tautomerization. However, in the excited state (S₁), this barrier becomes minimal or vanishes entirely, allowing the ESIPT process to occur efficiently. nih.gov The magnitude of this barrier can be influenced by substituents on the thiazole or phenyl rings. nih.gov

The table below presents calculated ESIPT potential barriers for different 2-(2'-hydroxyphenyl)thiazole derivatives, highlighting the low energy requirement for proton transfer in the excited state.

| Compound | Substituent at 4-position | ESIPT Potential Barrier in S₁ State (kcal/mol) |

|---|---|---|

| 2-(2'-hydroxyphenyl)-4-phenylthiazole | -C₆H₅ (Phenyl) | Highest |

| 2-(2'-hydroxyphenyl)-4-chloromethylthiazole | -CH₂Cl (Chloromethyl) | Lower |

| 2-(2'-hydroxyphenyl)-4-hydroxymethyl-thiazole | -CH₂OH (Hydroxymethyl) | Lowest |

Data adapted from theoretical studies on 2-(2'-hydroxyphenyl)thiazole derivatives, showing the relative ESIPT potential barriers. nih.gov

Structure Activity Relationship Sar of Thiazol 2 Ol Derivatives

General Principles of SAR in Thiazole-Containing Compounds

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. rsc.orgmdpi.commdpi.com The biological activity of thiazole derivatives is intrinsically linked to the substitution pattern on the thiazole nucleus. Modifications at the C2, C4, and C5 positions significantly impact the molecule's physicochemical properties and, consequently, its pharmacological effect. researchgate.net

Key structural features that are often manipulated in SAR studies of thiazole-containing compounds include:

The nature of the substituent at the C2 position: This position is frequently substituted with amino, amido, or other functional groups that can participate in hydrogen bonding or other interactions with biological targets.

The presence of a linker: A flexible or rigid linker between the thiazole core and other pharmacophoric groups can optimize the spatial arrangement of key interacting moieties.

Impact of Substituent Effects on Biological Activity

The biological activity of thiazol-2-ol derivatives is profoundly influenced by the electronic and steric properties of their substituents, as well as their capacity for hydrogen bonding.

Electronic Effects of Substituents

The electronic nature of substituents on the thiazole ring and any attached aryl rings can significantly modulate biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the molecule, affecting its ability to interact with target proteins. researchgate.netjpionline.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br) can enhance the acidity of nearby protons and influence the strength of hydrogen bonds. nih.gov The presence of EWGs on a phenyl ring attached to the thiazole core has been shown to be beneficial for certain biological activities. researchgate.net For instance, the introduction of a halogen or a strong electron-withdrawing group on the benzene ring of a thiazole-phenyl moiety can impact antiviral activity. nih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) and methyl (-CH3) can increase the electron density of the aromatic system. researchgate.net The position of these groups is critical; for example, a methoxy group has been shown to lead to higher antitumor activity compared to a halogen group in some pyrazole-naphthalene-thiazole compounds. rsc.org

The interplay of these electronic effects is complex and often target-specific. A computational study on thiazolo[5,4-d]thiazole derivatives indicated that both EDGs and EWGs on peripheral pyridyl ligands could lead to red-shifts in absorption and emission peaks by extending the distribution of molecular frontier orbitals. researchgate.net

Steric Hindrance and Conformational Preferences

The size and spatial arrangement of substituents play a critical role in determining the biological activity of this compound derivatives. Steric hindrance can influence the molecule's ability to adopt the optimal conformation for binding to a biological target.

The conformation of thiazole-containing peptides is influenced by the thiazole ring itself, with a tendency to adopt a semi-extended β2 conformation, which can be stabilized by intramolecular hydrogen bonds. eurekaselect.com The introduction of bulky substituents can restrict conformational freedom, which may be advantageous if the locked conformation is the bioactive one. However, excessive steric bulk can also hinder binding and reduce activity. The conformational preferences of biaryl and aryl carbonyl fragments, which are common in thiazole derivatives, are determined by the interplay between resonance stabilization and steric effects.

Hydrogen Bonding Interactions and Pharmacophoric Features

Hydrogen bonding is a critical determinant of the biological activity of this compound derivatives. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the hydroxyl group of this compound and other substituents can act as hydrogen bond donors or acceptors. lew.rorsc.org

These interactions are crucial for the binding of ligands to their protein targets. For instance, in a series of pyrrolo-azine alcohols, strong O-H···O=C/N≡C hydrogen bonds were identified as the driving force for crystal packing, suggesting their importance in molecular recognition. nih.gov The ability to form specific hydrogen bonds is a key feature of many pharmacophore models for enzyme inhibitors.

Pharmacophore Modeling of this compound Based Bioactive Molecules

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For thiazole derivatives, common pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings.

A study on thiazole derivatives as PIN1 inhibitors identified a five-point pharmacophore model (ADRRR.2) consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. researchgate.net Another example is the design of 2-oxoindolin-3-ylidene thiazole derivatives inspired by the pharmacophoric features of the VEGFR-2 inhibitor sunitinib. nih.gov For thiazoloquinolines targeting VEGFR-2, the thiazole ring in conjunction with a central imine is proposed as a hydrogen bond donor and acceptor pharmacophore. mdpi.com

While specific pharmacophore models for this compound derivatives are not extensively detailed in the provided results, the general principles derived from other thiazole-based bioactive molecules are applicable. A typical pharmacophore for a this compound based inhibitor might include:

A hydrogen bond donor feature from the 2-hydroxyl group.

A hydrogen bond acceptor feature from the thiazole nitrogen.

One or more aromatic/hydrophobic features from substituents at the C4 and C5 positions.

Computational Approaches in SAR Studies

Computational methods are indispensable tools for elucidating the SAR of thiazole derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable insights into the relationship between molecular structure and biological activity. nih.gov

QSAR models use statistical methods to correlate physicochemical properties or molecular descriptors of a series of compounds with their biological activities. These models can then be used to predict the activity of novel compounds. For a series of thiazole analogues as α-glucosidase inhibitors, a QSAR model was developed with good predictive ability.

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. This information can help to rationalize observed SAR data and guide the design of new inhibitors with improved binding affinity. Docking studies of thiazole derivatives have been used to understand their interactions with various enzymes, including Enoyl ACP reductase, Lipid A, and Pyridoxal kinase.

These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, can significantly accelerate the drug discovery process for this compound derivatives.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein at the molecular level, providing insights into the structural basis of their binding affinity.

Studies on various thiazole derivatives have employed molecular docking to investigate their inhibitory potential against a range of biological targets. For instance, in the pursuit of novel tubulin polymerization inhibitors, a series of 2,4-disubstituted thiazole derivatives were synthesized and docked into the colchicine binding site of tubulin. nih.govacs.org The docking studies revealed that certain derivatives exhibited higher binding energies than the reference compound, combretastatin A-4 (CA-4). nih.gov Specifically, compounds with a 4-(3,4,5-trimethoxyphenyl) moiety showed promising interactions. nih.govacs.org The thiazole ring itself was found to form important interactions, with its sulfur atom forming a noncovalent bond with AsnA101 and its aromatic system engaging in an arene-H bond with LeuB248, which significantly contributed to the stability of the ligand-receptor complex. acs.org

In the context of anti-diabetic agents, thiazole-based carbohydrazide derivatives have been evaluated as α-amylase inhibitors. monash.edu Molecular docking simulations were performed to understand the binding modes of these compounds within the active site of α-amylase (PDB ID: 4W93). monash.edu The results indicated that the inhibitory activity was directly related to the extent of hydrogen bonding and hydrophobic contacts, which enhanced the stability of the enzyme-inhibitor complex. monash.edu For example, the hydroxyl group of a phenolic moiety in one of the potent derivatives was observed to form a hydrogen bond with the side chain oxygen of Glu233, a key residue in the active site. monash.edu

Furthermore, thiazole derivatives have been investigated as inhibitors of carbonic anhydrase II (CA-II), a target for antiglaucoma drugs. rsc.orgnih.gov Molecular docking studies of morpholine-derived thiazoles demonstrated their ability to bind to the active site of bovine CA-II. rsc.orgnih.gov The N-substitution on the thiazole ring was found to be a critical determinant of inhibitory activity. nih.gov

The table below summarizes the molecular docking findings for selected thiazole derivatives against various protein targets.

| Derivative Class | Protein Target | PDB ID | Key Findings | Reference Compound |

| 2,4-Disubstituted thiazoles | Tubulin | 4O2B | Binding energies ranging from -13.88 to -14.50 kcal/mol, exceeding that of the reference. Key interactions with AsnA101 and LeuB248. | Combretastatin A-4 |

| Thiazole-based carbohydrazides | α-Amylase | 4W93 | Inhibition dependent on hydrogen bonding and hydrophobic interactions with active site residues like Glu233. | Acarbose |

| Morpholine-derived thiazoles | Carbonic Anhydrase II | Not Specified | N-substitution on the thiazole ring is crucial for inhibitory activity. | Acetazolamide |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new chemical entities and for optimizing the structure of lead compounds.

Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been conducted on thiazole derivatives to understand the structural requirements for their biological activities.

A 2D-QSAR study on aryl thiazole derivatives for their antimicrobial activity revealed the importance of certain topological descriptors. researchgate.netijpsdronline.com For Gram-positive inhibition, the descriptor T_C_C_4 was identified as a major contributing factor in the developed model, which showed high statistical significance (r² = 0.9521 and q² = 0.8619). researchgate.netijpsdronline.com

In the realm of 3D-QSAR, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to pyrazole-thiazolinone derivatives as EGFR kinase inhibitors. nih.govresearchgate.net The CoMSIA model, which considers steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields, was found to be superior to the CoMFA model, with an electrostatic field having the highest correlation with the inhibitory activity. nih.govresearchgate.net The statistical parameters for the CoMSIA model (r² = 0.851, q² = 0.740) indicated a robust and predictive model. nih.govresearchgate.net These 3D-QSAR models provide contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish the biological activity. nih.govresearchgate.net

The following table presents a summary of various QSAR models developed for thiazole derivatives, highlighting the methods used and their statistical validation.

| Activity | QSAR Method | Key Descriptors/Fields | r² | q² | Reference |

| Antimicrobial (Gram-positive) | 2D-QSAR | T_C_C_4 (Topological) | 0.9521 | 0.8619 | researchgate.netijpsdronline.com |

| EGFR Kinase Inhibition | 3D-QSAR (CoMSIA) | Electrostatic, Steric, Hydrophobic, H-bond donor/acceptor | 0.851 | 0.740 | nih.govresearchgate.net |

| EGFR Kinase Inhibition | 3D-QSAR (CoMFA) | Steric, Electrostatic | 0.862 | 0.644 | nih.govresearchgate.net |

| Carbonic Anhydrase II Inhibition | 2D-QSAR | Size, Volume, Electropositive surface | >0.945 | Not Specified | nih.govpharmacybbdniit.org |

Biological and Medicinal Chemistry Applications of Thiazol 2 Ol Derivatives

Thiazol-2-ol as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of novel therapeutic agents. The thiazole (B1198619) nucleus is widely recognized as such a scaffold, appearing in numerous natural products and FDA-approved drugs. researchgate.netnih.govresearchgate.netnih.gov This privileged status is attributed to its distinct electronic properties and its ability to engage in various non-covalent interactions, including hydrogen bonding, and hydrophobic and aromatic interactions, with biological macromolecules.

Thiazole-containing compounds have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netacs.org The structural versatility of the thiazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability makes the this compound core an attractive starting point for the design and synthesis of new chemical entities with desired therapeutic profiles. The development of 2,4,5-trisubstituted thiazole derivatives, in particular, has been a significant area of research, yielding compounds with enhanced and specific biological activities. nih.gov

Anticancer Potential of this compound Derivatives

The quest for more effective and selective anticancer agents has led to the extensive investigation of thiazole-containing compounds. researchgate.net Derivatives of this compound have emerged as a promising class of molecules with significant potential in cancer chemotherapy.

This compound derivatives exert their anticancer effects through a variety of mechanisms. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain novel thiazole derivatives have been shown to cause mitochondrial depolarization and DNA fragmentation, which are hallmark events of apoptosis. nih.gov Additionally, these compounds can interfere with the cell cycle, leading to arrest at different phases and thereby inhibiting cell proliferation. nih.govmdpi.com Some derivatives have also been found to interact with DNA, with studies indicating that they can bind to and intercalate with DNA, potentially disrupting its replication and transcription. researchgate.net

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Consequently, they are major targets for anticancer drug development. Thiazole derivatives have been identified as potent inhibitors of various protein kinases. nih.gov A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. mdpi.commdpi.com By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to a reduction in its growth and metastasis. mdpi.com

Some thiazole derivatives have also demonstrated inhibitory activity against other kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. nih.gov Furthermore, research has explored the potential of these compounds to inhibit other important cancer-related targets like topoisomerase II, an enzyme involved in DNA replication and repair. researchgate.net

A critical aspect of anticancer drug development is ensuring that the compounds are selectively toxic to cancer cells while sparing normal, healthy cells. Numerous studies have evaluated the cytotoxicity of this compound derivatives against a wide range of human cancer cell lines. These studies have demonstrated that many of these compounds exhibit potent cytotoxic activity, often with low micromolar IC50 values. nih.gov

For instance, certain thiazole derivatives have shown significant activity against breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), lung cancer (A549), cervical cancer (HeLa), and osteosarcoma (SaOS-2) cell lines. mdpi.comnih.govnih.gov The tables below summarize the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.com |

| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | mdpi.com |

| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | mdpi.com |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | nih.gov |

| Compound 5a | A549 (Lung) | 8.02 | nih.gov |

| Compound 5a | HeLa (Cervical) | 6.51 | nih.gov |

| Compound 5a | MCF-7 (Breast) | 6.84 | nih.gov |

Antimicrobial Activities of this compound Analogues

The rise of antibiotic resistance is a major global health threat, necessitating the development of novel antimicrobial agents. Thiazole derivatives have long been recognized for their antimicrobial properties, and recent research continues to explore their potential in combating pathogenic microorganisms. acs.org

This compound analogues have demonstrated promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.com Among the clinically significant pathogens, Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium) are of particular concern due to their ability to cause severe infections and develop resistance to existing antibiotics.

Several studies have reported the synthesis of thiazole derivatives with potent activity against S. aureus and P. aeruginosa. nih.govnih.govbiointerfaceresearch.com The antibacterial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below presents the antibacterial activity of selected thiazole derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiophene-substituted compound 15 | S. aureus | 5-10 | nih.gov |

| Thiophene-substituted compound 15 | P. aeruginosa | 5-10 | nih.gov |

| Compound 56 | S. aureus | 8-16 | nih.gov |

| Compound 56 | P. aeruginosa | 8-16 | nih.gov |

Antifungal Properties

Thiazole derivatives have demonstrated significant potential as antifungal agents, with numerous studies highlighting their efficacy against a range of fungal pathogens. bohrium.comnih.govnih.govbohrium.com The unique chemical structure of the thiazole ring serves as a versatile scaffold for the development of novel antifungal compounds. nih.govresearchgate.net

Recent research has focused on synthesizing and evaluating various series of thiazole derivatives for their in vitro antifungal activity against clinically important species such as Candida and Cryptococcus. In one study, a series of fifteen hydrazine-thiazole derivatives were synthesized and tested. bohrium.com Eight of these compounds exhibited promising antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.45 to 31.2 μM. bohrium.com Notably, some of these derivatives were found to be equally or more active than the commonly used antifungal drugs fluconazole and amphotericin B. bohrium.com Furthermore, these active compounds showed high selectivity, as they did not exhibit significant cytotoxicity against human embryonic kidney (HEK-293) cells. bohrium.com

Another study investigated nine newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against both reference and clinical isolates of Candida spp. nih.gov These compounds displayed very strong antifungal effects, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The Minimum Fungicidal Concentration (MFC) values were generally 2- to 4-fold higher than the MIC values. nih.gov The mechanism of action for these derivatives is believed to involve disruption of the fungal cell wall and/or cell membrane. nih.govnih.gov Toxicity assays confirmed the low cytotoxicity of these compounds against erythrocytes, and their high lipophilicity was correlated with their potent antifungal activity. nih.gov

The antifungal properties of thiazole derivatives are often attributed to their ability to interfere with essential fungal cellular processes. Studies involving sorbitol and ergosterol assays suggest that these compounds may target the integrity of the fungal cell wall and the biosynthesis of ergosterol, a vital component of the fungal cell membrane. bohrium.com The structural features of the thiazole derivatives, such as the presence of a cyclopropane ring, have been shown to contribute to their enhanced antifungal activity and metabolic stability. nih.gov

Table 1: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Species | MIC Range | Reference |

|---|---|---|---|

| Hydrazine-thiazole derivatives | Candida spp., Cryptococcus spp., Paracoccidioides brasiliensis | 0.45 - 31.2 μM | bohrium.com |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida spp. | 0.008 - 7.81 µg/mL | nih.gov |

| Dicyclopropyl-thiazole compounds | Candida albicans | 0.24 - 7.81 µg/mL | nih.gov |

Antimycobacterial and Antileishmanial Activities

Thiazole derivatives have also emerged as a promising class of compounds in the search for new treatments for mycobacterial and leishmanial infections. nih.govrsc.org The development of drug resistance in Mycobacterium tuberculosis and the limitations of current therapies for leishmaniasis underscore the urgent need for novel therapeutic agents. rsc.orgnih.gov

In the context of antimycobacterial activity, a series of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives were designed, synthesized, and evaluated against the H37Rv strain of Mycobacterium tuberculosis. rsc.org Out of 26 synthesized compounds, eight demonstrated inhibitory activity with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 μg/ml. rsc.org The parent thiosemicarbazones containing acetylene showed notable antimycobacterial activity, inhibiting up to 75% of mycobacterial growth at a concentration of 50 μg/ml. rsc.org In silico studies were also conducted to understand the binding interactions of these derivatives with the KasA protein of Mycobacterium tuberculosis, a key enzyme involved in mycolic acid biosynthesis. rsc.org

Regarding antileishmanial activity, thiazole compounds have shown potential against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.gov A study investigating five thiazoacetylpyridines (TAPs) and five thiazopyridines (TPs) demonstrated their leishmanicidal effects on both promastigote and amastigote forms of the parasite. nih.gov All tested compounds inhibited the growth of promastigotes and exhibited low cytotoxicity towards mammalian cells, indicating a degree of selectivity for the parasite. nih.gov These compounds were also effective in reducing macrophage infection by the amastigote form of the parasite. nih.gov One particular compound, TAP-04, was found to induce ultrastructural changes in the parasite consistent with apoptosis. nih.gov The low toxicity and observed leishmanicidal activity suggest that derivatives based on thiosemicarbazone, thiazole, and pyridine nuclei are promising candidates for the development of new treatments for visceral leishmaniasis. nih.gov

Anti-inflammatory and Analgesic Applications

Thiazole derivatives have garnered significant attention for their potential as anti-inflammatory and analgesic agents. nih.govbenthamscience.com The core thiazole structure is found in various synthetic compounds that exhibit a broad spectrum of pharmacological activities, including the modulation of inflammatory pathways. nih.govmdpi.com

The anti-inflammatory effects of thiazole derivatives are often linked to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. impactfactor.orgmdpi.com By inhibiting COX and LOX, thiazole derivatives can effectively reduce the synthesis of these pro-inflammatory molecules. researchgate.net

Several studies have reported the synthesis of novel thiazole derivatives and their evaluation for in vivo anti-inflammatory and analgesic activities. For instance, new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties have been synthesized and shown to inhibit carrageenan-induced rat paw edema. nih.gov Certain compounds in this series demonstrated significant edema inhibition, comparable to the standard drug celecoxib. nih.gov In analgesic activity tests, some of these derivatives also showed potent effects. nih.gov

Modulation of COX and LOX Pathways

The modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a key mechanism underlying the anti-inflammatory activity of many thiazole derivatives. nih.govnih.gov The COX enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs. nih.gov

Several studies have focused on developing thiazole derivatives as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were synthesized, and one compound was identified as a potent, orally active, and selective inhibitor of the COX-2 enzyme. nih.gov Similarly, 4-substituted thiazole analogues of indomethacin have been found to be selective inhibitors of COX-2. nih.gov

In addition to COX inhibition, some thiazole derivatives have been investigated as dual inhibitors of both COX and 5-LOX. researchgate.net A series of thiazole derivatives were reported to act as dual COX-2 and 5-LOX inhibitors, with IC50 values in the micromolar range. researchgate.net These compounds were also shown to reduce the expression of COX-2 and 5-LOX genes and decrease the levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). researchgate.net The ability to inhibit both pathways simultaneously may provide a broader spectrum of anti-inflammatory activity. nih.gov

In Vitro and In Vivo Anti-inflammatory Studies

The anti-inflammatory potential of thiazole derivatives has been extensively evaluated through both in vitro and in vivo studies. nih.govaub.edu.lb These studies are crucial for determining the efficacy and mechanism of action of these compounds.

In vitro studies often involve assessing the inhibitory effects of thiazole derivatives on key inflammatory enzymes and mediators. For instance, researchers have investigated the in vitro effects of novel thiazole derivatives on prostaglandin E2 (PGE2) production and COX activity in inflammatory settings. nih.gov One study revealed that two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (compound 2), potently inhibited COX-2-dependent PGE2 production. nih.gov Further investigation showed that compound 1 is a specific inhibitor of COX-1, while compound 2 did not affect COX-1 activity. nih.gov

In vivo studies are essential for confirming the anti-inflammatory effects of thiazole derivatives in a living organism. The carrageenan-induced rat paw edema model is a commonly used in vivo assay to screen for acute anti-inflammatory activity. nih.govsci-hub.se Several newly synthesized thiazole derivatives have demonstrated significant anti-inflammatory activity in this model. researchgate.netrsc.org For example, a series of N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide derivatives were found to have good anti-inflammatory activities, with some compounds showing inhibition comparable to the standard drug indomethacin. researchgate.net Both compound 1 and compound 2, mentioned earlier, also exhibited anti-inflammatory effects in the dorsal air pouch model of inflammation by inhibiting PGE2 secretion. nih.gov

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound | In Vitro Target | In Vitro IC50 | In Vivo Model | In Vivo Effect | Reference |

|---|---|---|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-2 | 9.01±0.01 µM | Dorsal air pouch | Inhibition of PGE2 secretion | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65±6.20 µM | Dorsal air pouch | Inhibition of PGE2 secretion | nih.gov |

| N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide derivatives | - | - | Rat paw edema | Good anti-inflammatory activity | researchgate.net |

Neuropharmacological Activities

Thiazole derivatives have demonstrated a range of neuropharmacological activities, indicating their potential as therapeutic agents for neurological disorders. nih.govmdpi.com The thiazole scaffold is present in compounds that interact with various neural receptors, including AMPA receptors and sigma receptors. nih.govnih.gov

Some thiazole derivatives, such as Riluzole, have been studied for their interactions with AMPA receptors. nih.gov These compounds can act as modulators of AMPA receptor function, which plays a crucial role in excitatory neurotransmission. mdpi.com The modulation of AMPA receptors by thiazole derivatives can have neuroprotective effects. nih.gov Beyond their influence on AMPA receptors, these compounds may also exhibit other pharmacological properties, including anti-inflammatory and anticancer effects, suggesting a broad therapeutic potential in neurological disorders. nih.gov

Sigma Receptor Ligand Interactions

Sigma receptors have been a subject of extensive research due to their potential involvement in various physiological and pathological processes in the central nervous system. nih.gov Several neuroleptic drugs have a high affinity for sigma receptors, and molecules with high sigma affinity have shown a "neuroleptic-like" pharmacological profile. nih.gov

Evidence suggests that one of the primary roles of sigma receptors is to regulate the activity of the glutamatergic system, particularly through interactions with the N-methyl-D-aspartate (NMDA) receptor. nih.gov By modulating glutamatergic inputs and potentially regulating the firing activity of dopaminergic neurons, sigma receptors could be implicated in the pathophysiology and treatment of conditions like schizophrenia. nih.gov The development of selective sigma receptor ligands is an active area of research, and thiazole-based structures may offer a scaffold for designing novel compounds with specific sigma receptor affinities and functional activities.

Monoamine Oxidase (MAO) Inhibition

This compound derivatives, particularly (thiazol-2-yl)hydrazones, have been identified as a promising class of monoamine oxidase (MAO) inhibitors. Research has focused on their potential for treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases, where MAO enzymes play a crucial role in the degradation of neurotransmitters. nih.gov

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their inhibitory effects on the two human MAO isoforms, hMAO-A and hMAO-B. nih.govresearchgate.net The findings indicated that the hydrazothiazole nucleus with a meta-nitro-substituted phenyl ring at the C4 position is a key pharmacophoric feature for achieving selective and reversible inhibition of hMAO-B. nih.govresearchgate.net

Similarly, (thiazol-2-yl)hydrazone derivatives of 2-, 3-, and 4-acetylpyridine were synthesized and tested. nih.govnih.gov Many of these compounds demonstrated inhibitory activity in the low micromolar to high nanomolar range. nih.gov Notably, derivatives of 4-acetylpyridine were found to be selective hMAO-B inhibitors, with some reaching low nanomolar concentrations. nih.govnih.gov Structure-activity relationship (SAR) studies confirmed that the inhibitory effects on MAO enzymes are conferred by the combination of a pyridine ring linked to the hydrazone nitrogen and a substituted aryl group at the C4 position of the thiazole ring. nih.govnih.gov

Further studies on 4-substituted-2-thiazolylhydrazones and [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives have also identified potent and selective hMAO-B inhibitors with IC50 values in the nanomolar range. globalresearchonline.net For instance, a compound featuring a C4 acetylpyridine moiety was reported as a highly potent MAO-B inhibitor with an IC50 value of 13.0 ± 1.2 nM. globalresearchonline.net These findings underscore the potential of the thiazole scaffold in developing new therapies for neurodegenerative diseases by targeting MAO-B. nih.gov

Table 1: MAO-B Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | Key Structural Features | Activity Range | Selectivity | Reference |

|---|---|---|---|---|

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Hydrazothiazole nucleus with a meta-nitro phenyl group at C4 | Potent Inhibition | Selective for hMAO-B | nih.govresearchgate.net |

| (Thiazol-2-yl)hydrazones of Acetylpyridine | Pyridine ring on hydrazone nitrogen; aryl group at C4 of thiazole | Low micromolar to low nanomolar | Derivatives of 4-acetylpyridine are selective for hMAO-B | nih.govnih.gov |

| 4-Substituted-2-thiazolylhydrazones | C4 acetylpyridine moiety | IC50 = 13.0 ± 1.2 nM | Potent and selective for hMAO-B | globalresearchonline.net |

Dopamine Receptor Agonism

This compound and its bioisosteres, such as benzothiazol-2-one, have been investigated for their ability to modulate dopamine receptors. While many thiazole derivatives act as antagonists, specific structural modifications have yielded potent dopamine receptor agonists.

In a notable study, researchers explored non-catechol analogues of dopamine where a hydroxyl group was replaced by the NH moiety of a fused thiazol-2-one ring. researchgate.net This modification led to a significant increase in D-2 dopamine receptor affinity and agonist activity. researchgate.net The compound 7-hydroxy-4-[2-(di-n-propylamino)ethyl]benzothiazol-2(3H)-one was identified as the most potent D-2 receptor agonist reported in the field-stimulated rabbit ear artery model at the time, with an exceptionally low ED50 value of 0.028 nM. researchgate.net

Bivalent dopamine agonists incorporating the thiazole scaffold have also been developed to target D2 and D3 receptors. dntb.gov.ua Compounds D-666 and D-679, which feature two 5-hydroxy-tetralin moieties or a bioisosteric 2-amino thiazole ring, demonstrated high potency as agonists for D2 receptors, with EC50 values of 7.69 nM and 5.29 nM, respectively. dntb.gov.ua These studies indicate that the thiazole-2-amine group is a viable bioisostere in the design of potent dopamine receptor agonists. dntb.gov.ua

It is important to distinguish agonist activity from the more commonly reported antagonist activity of thiazole derivatives at dopamine receptors. For example, the novel thiazole derivative NRA0045 was found to have high affinity for dopamine D4 receptors, but as an antagonist. wada-ama.org Similarly, other research has focused on developing benzothiazole-based ligands as antagonists for D2 and D3 receptors. researchgate.net

Table 2: Dopamine Receptor Agonist Activity of Selected Thiazole Derivatives

| Compound | Receptor Target | Activity (Potency) | Reference |

|---|---|---|---|

| 7-hydroxy-4-[2-(di-n-propylamino)ethyl]benzothiazol-2(3H)-one | D-2 Dopamine Receptor | ED50 = 0.028 nM | researchgate.net |

| D-666 | D2 Dopamine Receptor | EC50 = 7.69 nM | dntb.gov.ua |

| D-679 | D2 Dopamine Receptor | EC50 = 5.29 nM | dntb.gov.ua |

Antioxidant Properties of this compound Compounds

The thiazole nucleus is a key feature in a variety of compounds exhibiting significant antioxidant properties. The chemical versatility of this scaffold allows for modifications that can enhance radical-scavenging abilities and modulate enzymatic antioxidant defenses.

A study on novel N-methyl substituted thiazole-derived polyphenolic compounds demonstrated their potent antioxidant capacity through a battery of six different assays, including ABTS, DPPH, reducing power (RP), total antioxidant capacity (TAC), FRAP, and CUPRAC. Two compounds from this series, 7j and 7k, showed markedly enhanced antioxidant activity that surpassed that of established standards like ascorbic acid and Trolox. The combination of a catechol moiety with the thiazole ring has been shown to produce substantial antioxidant activity.

Research into thiazole and thiazolidinone derivatives containing phenolic fragments also revealed strong antioxidant performance. The antioxidant activity of most of the synthesized compounds in this class was found to exceed that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol.

Other series of thiazole derivatives have been evaluated using various in vitro antioxidant assays. One study synthesized a series of novel thiazole derivatives (A, A1, A2) and screened them for their ability to scavenge DPPH, nitric oxide, and lipid peroxide radicals. The highest radical scavenging activity was observed for derivatives A1 and A2. Furthermore, newly synthesized aminothiazole derivatives with various phenyl substituents have also demonstrated antioxidant activity in DPPH, reducing power, and FRAP assays.

The mechanism of antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. The presence of phenolic groups, particularly catechol moieties, in conjunction with the thiazole ring, appears to be a highly effective strategy for designing potent antioxidants.

Other Biological Activities (e.g., Antiviral, Anti-HIV, Anti-diuretic)

Thiazole derivatives have demonstrated a broad spectrum of other biological activities, most notably in the antiviral field.

Antiviral and Anti-HIV Activity The thiazole scaffold is present in several clinically used antiviral drugs, such as the anti-HIV protease inhibitor Ritonavir. This has spurred extensive research into new thiazole-containing compounds with antiviral properties. Patent literature reveals that thiazole derivatives have been developed to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B (HBV) and C (HCV), and human immunodeficiency viruses (HIV).